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molecular formula C10H11NO2 B174630 n-(2-Oxo-2-phenylethyl)acetamide CAS No. 1846-33-9

n-(2-Oxo-2-phenylethyl)acetamide

Cat. No. B174630
M. Wt: 177.2 g/mol
InChI Key: PKAGJSPRMNFMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379929

Procedure details

About 200 grams of 2-aminoacetophenone were added to about 350 ml. of acetic anhydride at 0° C. After warming to ambient temperature, the reaction mixture was stirred 4 hours and, upon addition of ice water, a precipitate formed which was filtered and washed with water. The precipitate was suspended in ether and washed separately with 1 l. each of 1 N sodium hydroxide, water, 1 N hydrochloric acid, and again with 1 N sodium hydroxide. The ether suspension was dried with sodium sulfate, filtered, and concentrated. Ligroin was added and the desired product was collected by filtration. The identity of the final product was confirmed by NMR analysis; yield 215 grams, m.p. 69° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[C:11]([NH:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed separately with 1 l
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether suspension was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ligroin was added
FILTRATION
Type
FILTRATION
Details
the desired product was collected by filtration

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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